molecular formula C9H12N2O4S B1332677 2-Boc-aminothiazole-4-carboxylic acid CAS No. 83673-98-7

2-Boc-aminothiazole-4-carboxylic acid

Cat. No.: B1332677
CAS No.: 83673-98-7
M. Wt: 244.27 g/mol
InChI Key: PIWSRJPUYPNQJE-UHFFFAOYSA-N
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Description

2-Boc-aminothiazole-4-carboxylic acid is a derivative of the thiazole family, which is known for its significant biological and chemical properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 2-position of the thiazole ring, and a carboxylic acid group at the 4-position. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-aminothiazole-4-carboxylic acid typically involves the reaction of thiourea with ethyl 2-bromopyruvate, followed by the introduction of the Boc protecting group. The reaction conditions generally include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Boc-aminothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Boc-aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-aminothiazole-4-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability during synthetic procedures and can be selectively removed. This makes it a versatile intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWSRJPUYPNQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363593
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83673-98-7
Record name 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Lithium hydroxide monohydrate (20.16 g, 0.48 mol) was added to a stirred solution of 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid ethyl ester (52.35 g, 0.192 mol) in a mixture of tetrahydrofuran (800 mL) and water (200 mL). The mixture was stirred over night. 1 N Aqueous hydrochloric acid (480 mL) was added and the reaction mixture concentrated in vacuo to remove tetrahydrofuran. The mixture was then diluted with water and filtered. The solid was washed with water, ether and dried overnight to give 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid (43.9 g, 94%).
Name
Lithium hydroxide monohydrate
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
52.35 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 1.00 g of ethyl 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylate, 0.46 g of lithium hydroxide monohydrate, 10 mL of water and 10 mL of 1,4-dioxane was stirred at room temperature for 6 hrs. After the reaction mixture was diluted with water, it was washed with ethyl acetate. The separated aqueous phase was acidified with an aqueous 2N-hydrochloric acid solution and the precipitated crude product was washed with water and dried to obtain 0.82 g of the aimed 2-(tert-butoxycarbonyl)amino-1,3-thiazole-4-carboxylic acid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-tert-Butoxycarbonylamino-thiazole-4-carboxylic acid methyl ester (15.5 g, 60.01 mmol) was dissolved in 4:1 tetrahydrofuran:water (300 mL) followed by the addition of lithium hydroxide monohydrate (5.29 g, 126.07 mmol). The solution was stirred overnight at room temperature. Tetrahydrofuran was removed under vacuum and the salt was neutralized with 2.0 N aqueous hydrochloric acid. The resulting precipitate was filtered and dried to give 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid (10.4 g, 71%).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
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reactant
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Name
lithium hydroxide monohydrate
Quantity
5.29 g
Type
reactant
Reaction Step Two

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